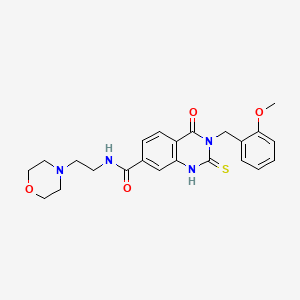![molecular formula C26H27N3O2S B11210935 3-amino-4-(2-furyl)-N-mesityl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11210935.png)
3-amino-4-(2-furyl)-N-mesityl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down:
3-amino-4-(2-furyl): Indicates the presence of an amino group and a furan ring.
N-mesityl: Refers to the mesityl group (a bulky aromatic substituent).
6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide: Describes the core structure, which combines a thieno-pyridine ring system with a cycloheptane fused ring.
- This compound belongs to the class of heterocyclic compounds, which often exhibit diverse biological activities.
Preparation Methods
- The synthesis of this compound involves several steps:
- Start with 4,6-dimethyl-3-cyanopyridine-2(1H)-thione or 4,5,6-trisubstituted-3-cyanopyridine-2(1H)-thiones.
- React these with 2-chloromethylquinazoline-4(3H)-one to obtain 3-amino-2-(4-oxo-3,4-dihydroquinazolin-2-yl)thieno[2,3-b]pyridines.
- Further reactions yield pyridothienopyrimidoquinazolines or pyridothienotriazinoquinazolines.
- A key intermediate, 5-acetyl-3-amino-2-(1H-benzimidazol-2-yl)-6-methyl-4-styryl-thieno[2,3-b]pyridine, is synthesized.
- This intermediate leads to pyridothienopyrimidobenzimidazoles .
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Substitution: The amino group can participate in substitution reactions.
Reduction: Reduction of the carbonyl group is possible.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its heterocyclic scaffold.
Biological Studies: Explore its interactions with enzymes, receptors, or nucleic acids.
Materials Science: Assess its use in organic electronics or sensors.
Agrochemicals: Evaluate its pesticidal properties.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate the exact pathways.
Comparison with Similar Compounds
- Similar compounds include other thieno-pyridines or benzimidazole derivatives.
- Its uniqueness lies in the combination of the furan ring, mesityl group, and fused ring system.
Properties
Molecular Formula |
C26H27N3O2S |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
6-amino-8-(furan-2-yl)-N-(2,4,6-trimethylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C26H27N3O2S/c1-14-12-15(2)23(16(3)13-14)29-25(30)24-22(27)21-20(19-10-7-11-31-19)17-8-5-4-6-9-18(17)28-26(21)32-24/h7,10-13H,4-6,8-9,27H2,1-3H3,(H,29,30) |
InChI Key |
SOGOVHRBIMEDLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11210854.png)
![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11210859.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11210863.png)
![N-cycloheptyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210868.png)

![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B11210875.png)

![4-methoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11210883.png)
![3-amino-4-(4-chlorophenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11210884.png)
![5-(3,4-Difluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11210890.png)
![4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B11210911.png)
![N-(3,5-Dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide](/img/structure/B11210916.png)
![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11210929.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11210939.png)
